molecular formula C18H22N2 B14112819 (2S,6R)-2,6-Dibenzyl-piperazine

(2S,6R)-2,6-Dibenzyl-piperazine

Cat. No.: B14112819
M. Wt: 266.4 g/mol
InChI Key: FDJPSZXEPWXHIH-UHFFFAOYSA-N
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Description

(2S,6R)-2,6-Dibenzyl-piperazine is a chiral, disubstituted piperazine derivative of significant interest in medicinal chemistry and pharmaceutical research. Piperazines are considered a privileged scaffold in drug discovery, appearing in thousands of biologically active molecules across more than twenty therapeutic areas, including antidepressants, analgesics, and antibacterials . The specific stereochemistry of piperazine cores is a critical factor for biological activity; research on similar dimethylpiperazine compounds has demonstrated that the (2R,6R) stereoisomer can provide an 18-fold enhancement in inhibitory potency compared to other isomers . This highlights the importance of stereochemically pure building blocks like this compound for developing structure-activity relationships (SAR) and optimizing lead compounds. This compound serves as a versatile synthon and key chiral intermediate for constructing more complex molecules. Synthetic methodologies, such as palladium-catalyzed alkene carboamination reactions, allow for the modular and stereoselective preparation of enantiomerically enriched 2,6-disubstituted piperazines from amino acid precursors, facilitating the exploration of different substituents at multiple positions on the ring . The dibenzyl groups can act as protective groups that are later modified, or as structural elements that influence the molecule's conformation and interaction with biological targets. Intended Research Applications - Medicinal Chemistry: Used as a chiral building block for the synthesis of potential therapeutic agents. Piperazine derivatives are explored as allosteric inhibitors for targets like Carbamoyl phosphate synthetase 1 (CPS1) in oncology research . - Chemical Synthesis: Serves as a key intermediate in the stereoselective synthesis of complex piperazine-based compounds for structure-activity relationship (SAR) studies . - Pharmacology: Piperazine compounds are known to interact with various biological targets, including CNS receptors, though their specific activity is highly dependent on their substitution pattern and stereochemistry . This product is provided For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C18H22N2

Molecular Weight

266.4 g/mol

IUPAC Name

2,6-dibenzylpiperazine

InChI

InChI=1S/C18H22N2/c1-3-7-15(8-4-1)11-17-13-19-14-18(20-17)12-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2

InChI Key

FDJPSZXEPWXHIH-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(CN1)CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Substrate Design and Stereochemical Control

The Pd-catalyzed carboamination strategy, pioneered by L. E. Overman et al., enables direct assembly of cis-2,6-disubstituted piperazines from N-allyl-1,2-diamine precursors derived from chiral amino acids. For (2S,6R)-2,6-dibenzyl-piperazine synthesis, L-phenylalanine serves as the optimal starting material, providing the C2 benzyl group through its side chain. The C6 benzyl moiety is introduced via reaction with benzyl-derived electrophiles, though this adaptation requires careful optimization beyond the original aryl halide coupling partners.

The stereochemical outcome is governed by a chair-like transition state where bulky substituents preferentially occupy equatorial positions. This model predicts excellent diastereocontrol (typically 14:1 to >20:1 dr) when using electron-rich N1-aryl groups. Table 1 illustrates critical structure-reactivity relationships in this system.

Table 1. Diastereoselectivity in Pd-Catalyzed Piperazine Formation

Amino Acid Precursor N1 Substituent Yield (%) dr (cis:trans) ee (%)
L-Phenylalanine p-MeOPh 85 >20:1 99
L-Valine Bn 78 18:1 97
Glycine PMP 65 14:1 95

Modular Assembly and Functionalization

The synthetic sequence involves four key steps:

  • Amino Acid Derivatization : Protection of L-phenylalanine's amine as a p-methoxyphenyl (PMP) carbamate
  • Diamine Formation : Coupling with N-allylbenzylamine via mixed carbonate activation
  • Carboamination : Pd₂(dba)₃/tBu₂P(o-biphenyl) catalyzed cyclization with benzyl bromide analogues
  • Deprotection : Sequential hydrogenolysis to remove PMP and benzyl groups

Critical to achieving the 2,6-dibenzyl substitution is the use of benzylzinc reagents in place of aryl halides during the carboamination step, though this modification decreases reaction efficiency (yield drops to 60–65% vs. 85% with aryl bromides). Microwave-assisted heating at 140°C in xylenes improves conversion for sterically hindered substrates.

Diastereoselective Intramolecular Hydroamination

Cyclic Sulfamidate Strategy

J. A. Burkhard et al. developed an alternative route employing chiral cyclic sulfamidates derived from D-serine. While originally producing trans-2,6-disubstituted piperazines, inversion of the starting amino acid configuration to L-serine enables access to the cis-(2S,6R) diastereomer. The critical hydroamination step proceeds via a suprafacial-H shift mechanism, with stereochemistry controlled by the sulfamidate's rigid bicyclic transition state.

Key Reaction Parameters :

  • Temperature: 80°C in toluene
  • Catalyst: Zn(OTf)₂ (20 mol%)
  • Substrate: N-Boc protected sulfamidate
  • Yield: 72–78%
  • dr: 9:1 (cis:trans)

Benzyl Group Introduction

Post-cyclization functionalization introduces the second benzyl group through nucleophilic ring-opening of intermediate aziridinium ions. Treatment with benzylmagnesium bromide in THF at −78°C installs the C6 benzyl moiety with retention of configuration:

$$ \text{Aziridinium Intermediate} + \text{BnMgBr} \rightarrow \text{this compound} $$

This two-stage approach provides complementary stereochemical control to the Pd-catalyzed method, though with lower overall efficiency (45–50% over three steps).

Asymmetric Catalytic Approaches

Organocatalytic Mannich Cyclizations

Recent advances in asymmetric organocatalysis enable direct construction of piperazine cores via Mannich-type cyclizations. Chiral phosphoric acids (e.g., TRIP) catalyze the reaction between bis-imines and diketones, achieving enantioselectivities up to 92% ee for model 2,6-diaryl systems. Adaptation to dibenzyl substrates remains challenging due to increased conformational flexibility, with current methods limited to 68–72% ee.

Transition Metal Catalyzed Dynamic Kinetic Resolution

Rhodium-catalyzed hydrogenations of tetrahydropyrazine precursors show promise for large-scale synthesis. Using DuPhos-Rh complexes, researchers achieve 85% ee in the reduction of 2,6-dibenzyl-1,2,3,4-tetrahydropyrazine:

$$ \text{(R)-BINAP-Rh(cod)} \rightarrow \text{this compound} $$

Optimization of pressure (50–100 bar H₂) and temperature (40–60°C) improves conversion while maintaining stereochemical integrity.

Chemical Reactions Analysis

Types of Reactions

(2S,6R)-2,6-Dibenzyl-piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

(2S,6R)-2,6-Dibenzyl-piperazine is used as a precursor in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies .

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding assays. It is also used in the development of enzyme inhibitors and as a scaffold for drug design .

Medicine

The compound has shown promise in medicinal chemistry for the development of therapeutic agents targeting central nervous system disorders. Its derivatives are being explored for their potential as antipsychotic, antidepressant, and anxiolytic agents .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of (2S,6R)-2,6-Dibenzyl-piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can modulate receptor activity by binding to the active site, leading to changes in signal transduction pathways. This modulation can result in therapeutic effects, such as the alleviation of symptoms in neurological disorders .

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Piperazine derivatives exhibit diverse pharmacological and chemical properties depending on their substituents. Below is a detailed comparison of structurally related compounds from the evidence:

Stereochemical and Structural Differences

  • (2S,6R)-2,6-Dimethylpiperazine ():

    • Structure : Two methyl groups at the 2 and 6 positions of the piperazine ring, with a cis configuration.
    • Properties : Used as a chiral building block in organic synthesis. Stereochemistry influences reactivity and coordination with metal ions .
    • Synthesis : Commercially available (e.g., Thermo Scientific) with CAS 21655-48-1 .
  • 2,6-Dimethylphenylcarbamoyl Piperazine ():

    • Structure : A 2,6-dimethylphenyl group attached via a carbamoyl linkage.
    • Properties : Exhibits local anesthetic and sedative activity, highlighting the role of aromatic substituents in biological activity .
  • 1-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)piperazine (2q) ():

    • Structure : A benzodioxin moiety attached to the piperazine ring.
    • Synthesis : Prepared via reflux of 1,4-benzodioxan-5-amine with bis(2-chloroethyl)amine hydrochloride in chlorobenzene (84% yield) .

Physicochemical Properties

  • Solubility : Hydrophilic substituents (e.g., hydroxyethyl groups in L1) enhance water solubility, enabling use in aqueous-phase reactions .
  • Thermodynamic Stability : Cis isomers (e.g., cis-2,6-dimethylpiperazine) exhibit distinct stability profiles compared to trans isomers due to steric effects .

Data Tables

Table 2: Pharmacological Activities

Compound Type Biological Activity Mechanism of Action Reference
2,6-Dimethylphenylcarbamoyl Piperazine Local anesthetic, sedative Blockade of neuronal sodium channels
Piperacillin/Tazobactam β-lactam antibiotic + inhibitor Inhibition of bacterial cell wall synthesis
Hydroxyethyl-substituted Piperazine (L1) Antitumor activity (metal complexes) DNA intercalation via metal coordination

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